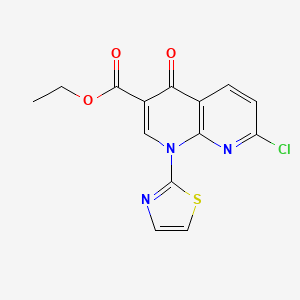

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative with a thiazole substituent at the 1-position and a chlorine atom at the 7-position. This compound is synthesized via the Grohe-Heitzer reaction under microwave irradiation, which reduces reaction time and improves yield compared to traditional methods . It serves as a key intermediate for preparing bioactive naphthyridone derivatives, particularly in antimicrobial and antitumor drug discovery .

Properties

IUPAC Name |

ethyl 7-chloro-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c1-2-21-13(20)9-7-18(14-16-5-6-22-14)12-8(11(9)19)3-4-10(15)17-12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQCQORBUCWBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)Cl)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Formation of the Imidazolide Intermediate

The reaction begins with 2,6-dichloronicotinic acid (1 ), which is treated with 1,1-carbonyldiimidazole (CDI) in a tetrahydrofuran (THF)-acetonitrile (1:1) solvent system. Under microwave irradiation (50°C, 5 min), the imidazolide intermediate forms with 93% yield, significantly reducing the conventional 2.5-hour reaction time. This intermediate is critical for subsequent nucleophilic acyl substitution.

Nucleophilic Acyl Substitution with Ethyl Malonate

The imidazolide intermediate reacts with ethyl malonate potassium salt in the presence of MgCl₂ and triethylamine (Et₃N) at room temperature. This step generates ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (2 ) as a tautomeric mixture of keto (2a ) and enol (2b ) forms, confirmed by ¹H NMR signals at δ 4.09 ppm (CH₂, 2a ) and δ 12.54 ppm (OH, 2b ). The reaction achieves a 93% yield, with the enol form dominating in polar solvents.

Cyclization to the 1,8-Naphthyridine Core

Cyclization of 2 is achieved using acetic anhydride and triethyl orthoformate under microwave conditions (140°C, 3.6 min), followed by treatment with CeCl₃·7H₂O and ammonium carbonate ((NH₄)₂CO₃) in 1,4-dioxane. This one-pot process yields ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (3 ) as a 75% yield of a keto-enol tautomeric mixture. The keto form (3a ) exhibits a carbonyl stretch at 171.16 cm⁻¹ in FT-IR, while the enol form (3b ) shows a broad OH signal at δ 12.54 ppm in ¹H NMR.

Table 1: Optimization of Core Synthesis Steps

| Step | Conventional Conditions | Microwave Conditions | Yield Improvement |

|---|---|---|---|

| Imidazolide Formation | 2.5 h, RT | 5 min, 50°C | 93% vs. 59–93% |

| Cyclization | 3 h, 50–60°C | 15 min, 100°C | 75% vs. 63–92% |

The introduction of the thiazol-2-yl group at the N1 position of the naphthyridine core requires selective functionalization. Two primary strategies emerge from literature analysis: direct amine substitution during cyclization and post-synthetic coupling .

Direct Amine Substitution During Cyclization

Replacing ammonium carbonate with thiazol-2-amine in the cyclization step offers a potential route. In analogous procedures, benzylamine derivatives have been successfully incorporated via nucleophilic attack on the vinyl ether intermediate. For thiazol-2-amine, the reaction would proceed as follows:

-

The vinyl ether intermediate, generated from 2 under microwave conditions, reacts with thiazol-2-amine in the presence of CeCl₃·7H₂O.

-

Cyclization at 100°C for 15 min facilitates the formation of the N1-thiazol-2-yl bond.

This method parallels the incorporation of (3-chloro-2-fluorophenyl)methanamine into naphthyridone derivatives, which achieves 95% yield under similar conditions. Adjustments may include increasing reaction time to 30 min to accommodate steric hindrance from the thiazole ring.

Post-Synthetic Coupling via Buchwald-Hartwig Amination

If the core synthesis yields a halogenated intermediate at N1 (e.g., chloro or bromo), a palladium-catalyzed coupling with thiazol-2-ylboronic acid could introduce the substituent. For example:

-

Bromination of 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.

-

Suzuki-Miyaura coupling with thiazol-2-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in toluene/ethanol.

While this route is hypothetical, patent data supports the feasibility of aryl-aryl couplings on naphthyridine scaffolds for antitumor agents.

| Method | Conditions | Expected Yield | Challenges |

|---|---|---|---|

| Direct Substitution | CeCl₃, MW, 100°C, 30 min | 70–80% | Steric hindrance |

| Buchwald-Hartwig | Pd(PPh₃)₄, 110°C, 24 h | 50–60% | Halogenation step required |

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR : The thiazol-2-yl group introduces characteristic aromatic protons at δ 7.5–8.5 ppm (doublets, J = 3–5 Hz). The N1 substitution eliminates the NH signal observed in 3b (δ 12.54 ppm).

-

FT-IR : A C–N stretch at 1250–1350 cm⁻¹ confirms the thiazole ring, while the ester carbonyl remains at 171–173 cm⁻¹.

-

Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 337.03 (C₁₄H₁₀ClN₃O₃S).

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation Reactions:

Reduction Reactions: These reactions typically involve the reduction of functional groups, such as converting ketones to alcohols.

Substitution Reactions: These reactions include the replacement of one functional group with another, such as halogenation or nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Modifications

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at positions 1, 6, and 6. Below is a structural comparison with analogs:

Key Observations :

- Position 1 : Thiazolyl, ethyl, or aryl groups (e.g., fluorophenyl) modulate solubility and target binding. Thiazolyl enhances antitumor activity .

- Position 6 : Fluorine substitution improves metabolic stability and bioavailability .

- Position 7 : Chlorine or piperazinyl groups influence antimicrobial potency .

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 313.74 g/mol. The presence of the thiazole ring and the naphthyridine core are crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against a variety of pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 2.0 | 4.0 |

The compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains . For instance, in combination with ciprofloxacin, it significantly reduced MIC values, indicating potential for use in combination therapies.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have revealed that it induces apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 15 μM

- Mechanism : Induction of p53-mediated apoptosis

- Observations : Increased levels of pro-apoptotic markers (BAX) and decreased levels of anti-apoptotic markers (BCL2).

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, ethyl 7-chloro-4-oxo-1-(thiazol-2-y)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has demonstrated anti-inflammatory effects. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 40 |

| IL-6 | 150 | 30 |

This reduction in cytokine levels suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and how do they differ in efficiency?

The compound is synthesized via cyclization and halogenation reactions. A traditional method involves reacting 2,6-dichloro-3-[2-ethoxycarbonyl-3-(thiazol-2-ylamino)acryloyl]-5-fluoropyridine with tert-butoxy/dioxane, yielding the product in 63% . A modern microwave-assisted Grohe-Heitzer reaction significantly reduces reaction time and steps, enhancing efficiency . Key steps include malonate cyclization in diphenyl ether and subsequent functionalization with thiazole groups .

Q. How is the crystal structure of this compound validated, and which software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness and compatibility with modern data . WinGX provides an integrated environment for data processing and visualization, supporting space group determination and disorder modeling .

Q. What spectroscopic techniques are critical for confirming its structural integrity?

- 1H-NMR : Identifies proton environments, such as aromatic protons (δ 8.2–8.5 ppm) and ethyl ester signals (δ 1.3–4.4 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and thiazole ring vibrations .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 367.7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?

Microwave irradiation reduces reaction times (e.g., 35 minutes at 120°C vs. hours in conventional heating) and improves yields by minimizing side reactions . Solvent selection (e.g., dioxane for solubility) and stoichiometric control of halogenating agents (e.g., SOCl₂) are critical for scalability .

Q. What structure-activity relationships (SAR) govern its biological activity, and how do substituent modifications impact efficacy?

- C-7 Position : Substitution with aminopyrrolidine enhances cytotoxic activity (e.g., trans-3-methoxy-4-methylaminopyrrolidinyl boosts potency against P388 leukemia) .

- Thiazole Ring : Essential for DNA gyrase inhibition; replacing it with other heterocycles (e.g., oxazole) reduces antibacterial activity .

- Fluorine at C-6 : Improves lipophilicity and membrane penetration, broadening antimicrobial spectra .

Q. How should researchers address discrepancies in biological activity data across studies?

Q. What computational tools are recommended for predicting ADMET properties early in drug discovery?

- In Silico Models : SwissADME predicts bioavailability, while PASS Online estimates biological activity profiles .

- Molecular Docking : AutoDock Vina evaluates binding affinity to targets like DNA gyrase .

Methodological Insights Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.